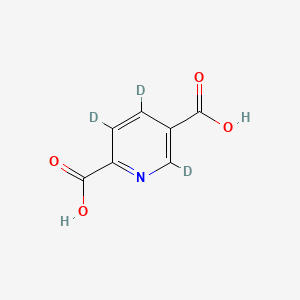

2,5-Pyridinedicarboxylic Acid-d3

Vue d'ensemble

Description

2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .

Applications De Recherche Scientifique

2,5-Pyridinedicarboxylic Acid-d3 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 2,5-Pyridinedicarboxylic Acid-d3 is D-dopachrome tautomerase (D-DT) . D-DT is a pleiotropic cytokine that is coexpressed in various cell types and activates the cell surface receptor CD74 . The activation of CD74 by D-DT can have either beneficial or deleterious effects on human diseases .

Mode of Action

This compound interacts with D-DT by forming hydrogen bonds and electrostatic interactions with active site residues . Specifically, the carboxylate group at position two of the compound plays a central role in binding by forming four hydrogen bonding interactions with active site residues . This interaction effectively blocks the D-DT-induced activation of CD74 .

Biochemical Pathways

The interaction of this compound with D-DT affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cellular processes . The compound demonstrates an impressive 79-fold selectivity for D-DT over MIF, indicating its potential for selectively modulating these pathways .

Result of Action

The result of the action of this compound is the inhibition of D-DT-induced activation of CD74 . This inhibition can modulate the effects of D-DT on human diseases, providing a potential therapeutic benefit .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound was found to be biodegradable by a bacterium isolated from pesticide-contaminated soil . The bacterium, identified as Agrobacterium sp. strain YJ-5, could utilize 2,5-PDA as the sole carbon source for growth . This suggests that the compound’s action, efficacy, and stability could be affected by the presence of certain microorganisms in the environment .

Safety and Hazards

Orientations Futures

The utility of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker, as a precursor for selective isolation of Cu and CuO nanostructures, has been described . This coordination polymer-driven synthesis of Cu and CuO nanostructures can be expanded for other technologically important metal and metal oxide nanostructures .

Analyse Biochimique

Biochemical Properties

2,5-Pyridinedicarboxylic Acid-d3 plays a crucial role in biochemical reactions, particularly as an inhibitor of D-dopachrome tautomerase . This enzyme is involved in the regulation of inflammatory responses and cellular metabolism. The compound interacts with D-dopachrome tautomerase by binding to its active site, thereby inhibiting its activity. This interaction is highly selective, demonstrating a 79-fold selectivity for D-dopachrome tautomerase over macrophage migration inhibitory factor .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting D-dopachrome tautomerase, which in turn affects cell signaling pathways and gene expression . This inhibition can lead to changes in cellular metabolism and inflammatory responses, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of D-dopachrome tautomerase . This binding induces conformational changes in the enzyme, leading to its inhibition. The compound’s selectivity for D-dopachrome tautomerase over other similar enzymes is due to specific interactions within the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its degradation can occur under specific conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on D-dopachrome tautomerase over extended periods, although its stability may be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-dopachrome tautomerase without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and inflammatory responses . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as D-dopachrome tautomerase, which it inhibits . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with D-dopachrome tautomerase . The compound’s activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .

Comparaison Avec Des Composés Similaires

- 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

- 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)

- 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)

- 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)

- 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid)

Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .

Propriétés

IUPAC Name |

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676122 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-77-8 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)

![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)